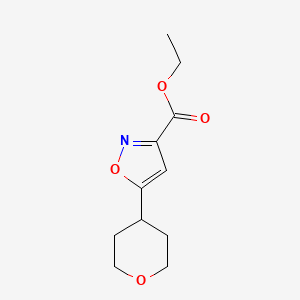![molecular formula C41H57N5O11S B13709833 4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-amido-(PEG4-biotin)-acid is a synthetic compound that combines three distinct chemical moieties: fluorenylmethyloxycarbonyl (Fmoc), polyethylene glycol (PEG), and biotin. This compound is often used in biochemical and pharmaceutical research due to its unique properties, which include the ability to facilitate protein labeling, purification, and detection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-(PEG4-biotin)-acid typically involves multiple steps:
Fmoc Protection: The Fmoc group is introduced to protect the amine functionality during subsequent reactions.
PEGylation: Polyethylene glycol (PEG) is attached to the protected amine to enhance solubility and biocompatibility.
Biotinylation: Biotin is conjugated to the PEGylated intermediate to enable binding to avidin or streptavidin proteins.
Industrial Production Methods
Industrial production of Fmoc-N-amido-(PEG4-biotin)-acid follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-amido-(PEG4-biotin)-acid can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group under basic conditions.
Conjugation: Formation of covalent bonds with target molecules, such as proteins or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Conjugation: Carbodiimide reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used to activate carboxyl groups for amide bond formation.
Major Products Formed
Deprotected Amine: The primary amine is exposed after Fmoc removal.
Biotinylated Conjugates: Covalent attachment of biotin to target molecules.
Scientific Research Applications
Chemistry
Fmoc-N-amido-(PEG4-biotin)-acid is used in solid-phase peptide synthesis (SPPS) to introduce biotin tags into peptides.
Biology
In biological research, this compound is used for labeling and detecting proteins, studying protein-protein interactions, and purifying biotinylated molecules using avidin or streptavidin affinity chromatography.
Medicine
In medical research, Fmoc-N-amido-(PEG4-biotin)-acid is employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry
In industrial applications, this compound is used in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of Fmoc-N-amido-(PEG4-biotin)-acid involves the specific binding of biotin to avidin or streptavidin proteins. This high-affinity interaction is utilized for various biochemical applications, including protein purification and detection.
Comparison with Similar Compounds
Similar Compounds
Fmoc-N-amido-(PEG2-biotin)-acid: Similar structure with a shorter PEG linker.
Fmoc-N-amido-(PEG6-biotin)-acid: Similar structure with a longer PEG linker.
Fmoc-N-amido-(PEG4-biotin)-amide: Similar structure but with an amide instead of an acid group.
Uniqueness
Fmoc-N-amido-(PEG4-biotin)-acid is unique due to its balanced PEG linker length, which provides optimal solubility and biocompatibility while maintaining efficient biotin-avidin interactions.
Properties
Molecular Formula |
C41H57N5O11S |
|---|---|
Molecular Weight |
828.0 g/mol |
IUPAC Name |
3-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]propanoic acid |
InChI |
InChI=1S/C41H57N5O11S/c47-36(12-6-5-11-35-39-34(28-58-35)44-40(51)45-39)42-16-20-54-22-24-56-26-25-55-23-21-53-19-14-37(48)46(17-13-38(49)50)18-15-43-41(52)57-27-33-31-9-3-1-7-29(31)30-8-2-4-10-32(30)33/h1-4,7-10,33-35,39H,5-6,11-28H2,(H,42,47)(H,43,52)(H,49,50)(H2,44,45,51)/t34-,35-,39-/m0/s1 |
InChI Key |
GQQUPWNDCRMQNX-FOHSLPDOSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)N(CCC(=O)O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)N(CCC(=O)O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


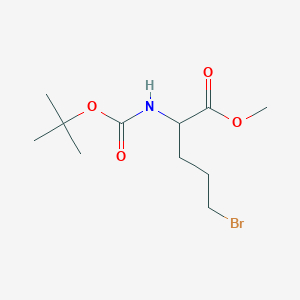
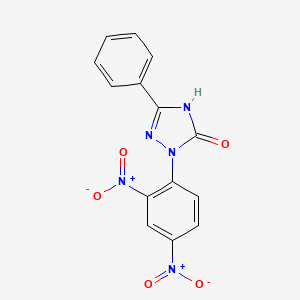
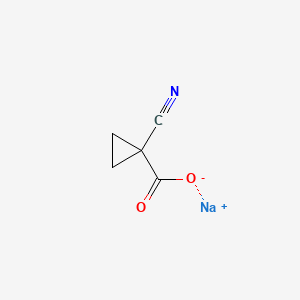
![2-Methylthieno[3,2-B]pyridine-5,7-diol](/img/structure/B13709768.png)
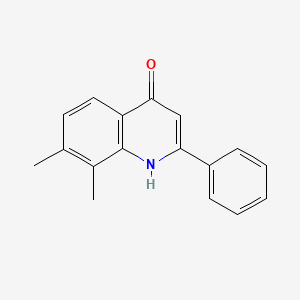
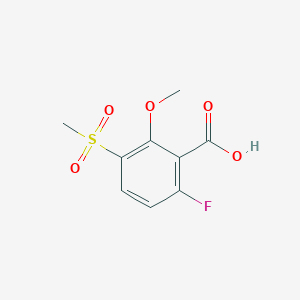
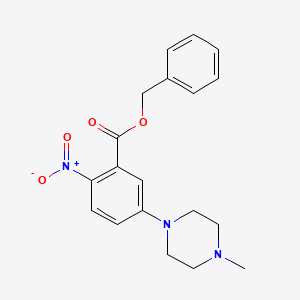
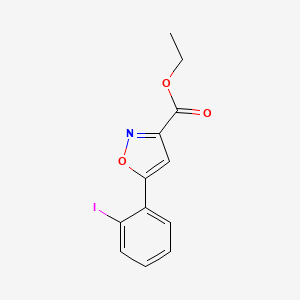
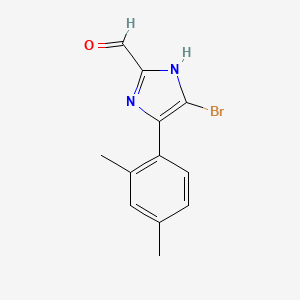
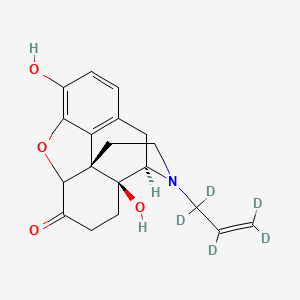
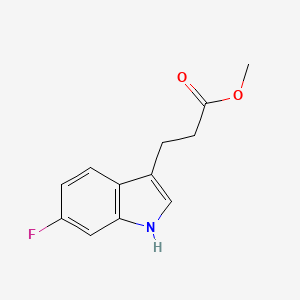
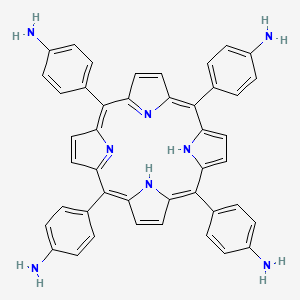
![2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride](/img/structure/B13709848.png)
